N,N-dimethylheptan-1-amine Oxide
Overview
Description
N,N-Dimethylheptan-1-amine oxide is an organic compound with the molecular formula C9H21NO. It is a tertiary amine oxide, characterized by the presence of a heptyl chain attached to a nitrogen atom, which is further bonded to two methyl groups and an oxygen atom. This compound is known for its surfactant properties and is used in various industrial and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Dimethylheptan-1-amine oxide can be synthesized through the oxidation of N,N-dimethylheptan-1-amine. The oxidation process typically involves the use of hydrogen peroxide or peracids as oxidizing agents. The reaction is carried out under controlled conditions to ensure the selective formation of the amine oxide without over-oxidation.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale oxidation processes. The reaction is conducted in reactors equipped with temperature and pressure control systems to optimize yield and purity. The use of catalysts and stabilizers may also be employed to enhance the efficiency of the process .
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form N-oxides with higher oxidation states.
Reduction: It can be reduced back to N,N-dimethylheptan-1-amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxygen atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Higher N-oxides.
Reduction: N,N-dimethylheptan-1-amine.
Substitution: Substituted amine derivatives.
Scientific Research Applications
N,N-Dimethylheptan-1-amine oxide is utilized in a wide range of scientific research applications:
Chemistry: It is used as a surfactant in organic synthesis and as a phase transfer catalyst.
Biology: The compound exhibits antibacterial properties and is studied for its potential to disrupt bacterial cell membranes.
Medicine: Research is ongoing to explore its use in drug delivery systems and as an active ingredient in antimicrobial formulations.
Mechanism of Action
The mechanism of action of N,N-dimethylheptan-1-amine oxide primarily involves its surfactant properties. The compound can disrupt the lipid bilayer of cell membranes, leading to increased permeability and cell lysis. This action is particularly effective against bacterial cells, making it a potential antibacterial agent. The molecular targets include the phospholipid components of the cell membrane, and the pathways involved are related to membrane integrity and function .
Comparison with Similar Compounds
- N,N-Dimethyloctan-1-amine oxide
- N,N-Dimethylhexan-1-amine oxide
- N,N-Dimethyldecan-1-amine oxide
Comparison: N,N-Dimethylheptan-1-amine oxide is unique due to its specific heptyl chain length, which influences its surfactant properties and biological activity. Compared to its analogs with shorter or longer alkyl chains, it may exhibit different solubility, surface activity, and antimicrobial efficacy. For instance, N,N-dimethyloctan-1-amine oxide, with a longer alkyl chain, may have higher hydrophobicity and stronger membrane-disrupting capabilities .
Properties
IUPAC Name |
N,N-dimethylheptan-1-amine oxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21NO/c1-4-5-6-7-8-9-10(2,3)11/h4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVWKKYLBJMOPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC[N+](C)(C)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00409296 | |
Record name | N,N-Dimethylheptan-1-amine N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00409296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15290-93-4 | |
Record name | N,N-Dimethylheptan-1-amine N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00409296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-Dimethylheptylamine N-oxide hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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